molecular formula C9H13N5O B2433858 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 924871-62-5

5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2433858
CAS No.: 924871-62-5
M. Wt: 207.237
InChI Key: QOYIJNPYQZNXKP-UHFFFAOYSA-N
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Description

5-(2-Aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 924871-62-5) is a chemical building block based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure known for its high relevance in medicinal chemistry and drug discovery . This scaffold is recognized as a bioisostere of the naturally occurring purine nucleoside base, which allows derivatives to mimic adenosine and act as competitive ATP inhibitors . Specifically, the 1H-pyrazolo[3,4-d]pyrimidine moiety is designed to occupy the adenine binding pocket within the catalytic domain of kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) . Researchers are particularly interested in novel pyrazolo[3,4-d]pyrimidine derivatives as potential Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) for the investigation of new anticancer agents . The structural features of this compound class can be modified to include key pharmacophoric elements necessary for binding to the ATP site of EGFR, which is a well-validated target in cancers of epithelial origin like non-small cell lung cancer (NSCLC) and breast cancer . Recent scientific literature has demonstrated that certain synthetic derivatives bearing this core structure exhibit potent in vitro antiproliferative activities against human cancer cell lines, such as A549 (lung carcinoma) and HCT-116 (colon carcinoma), and can function as promising apoptotic inducers . This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate for the development of novel bioactive molecules. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-aminopropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-6(10)4-14-5-11-8-7(9(14)15)3-12-13(8)2/h3,5-6H,4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYIJNPYQZNXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(C1=O)C=NN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole Derivatives

The most widely reported method involves cyclizing 5-amino-1H-pyrazole-3-carboxamide derivatives with malonic acid derivatives:

  • Starting Material Preparation :

    • 5-Amino-1H-pyrazole-3-carboxamide is synthesized via hydrazine-mediated cyclization of β-ketonitriles. For example, reaction of tert-butyl (S)-(4-cyano-3-oxobutan-2-yl)methylcarbamate with hydrazine yields the pyrazole core.
  • Ring Expansion :

    • Treatment with diethyl 2-methylmalonate under basic conditions (e.g., sodium ethoxide in ethanol) forms the dihydropyrazolopyrimidinone intermediate.
    • Reaction Conditions :
      • Solvent: Ethanol or tetrahydrofuran
      • Temperature: 0°C to reflux
      • Time: 12–48 hours.
  • Aromatization :

    • Chlorination using phosphorus oxychloride (POCl₃) converts the dihydro intermediate to the fully aromatic pyrazolo[3,4-d]pyrimidin-4-one.

Functionalization at the N-1 Position

Methylation via Alkylation

The N-1 methyl group is introduced early in the synthesis to avoid competing reactions at other nitrogen sites:

  • Procedure :
    • React the pyrazolopyrimidinone intermediate with methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate).
    • Conditions :
      • Solvent: Dimethylformamide (DMF) or acetonitrile
      • Temperature: 60–80°C
      • Yield: 70–85%.

Installation of the 2-Aminopropyl Side Chain

Nucleophilic Substitution at C-5

The 2-aminopropyl group is introduced via a two-step sequence:

  • Chlorination :

    • Treat the N-1 methylated intermediate with POCl₃ to generate the 5-chloro derivative.
  • Amination :

    • React with 1,2-diaminopropane in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos).
    • Optimized Conditions :
      • Solvent: Toluene
      • Temperature: 100°C
      • Yield: 60–75%.

Reductive Amination Alternative

An alternative route employs reductive amination to install the side chain:

  • Steps :
    • Condense 5-ketopyrazolopyrimidinone with 1,2-diaminopropane using titanium tetraisopropoxide (Ti(OiPr)₄).
    • Reduce the imine intermediate with sodium cyanoborohydride (NaBH₃CN).
    • Advantage : Avoids harsh chlorination conditions.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography :
    • Silica gel column with gradient elution (chloroform/methanol 9:1 to 4:1).
  • HPLC :
    • C18 column, mobile phase: 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) :
    • δ 1.44 (d, J = 7.0 Hz, 3H, CH₃), 2.65 (s, 3H, N-CH₃), 5.36 (br s, 1H, NH), 5.55 (br s, 1H, NH).
  • MS (ESI) : m/z 208.1 [M + H]⁺.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competing alkylation at N-7 is mitigated by:

  • Using bulky bases (e.g., DBU) to favor N-1 methylation.
  • Low-temperature conditions (0–5°C) during methyl iodide addition.

Side Reactions in Amination

  • Unwanted Dimerization : Controlled by slow addition of diaminopropane and strict temperature monitoring.
  • Oxidation of Amine : Additive use of antioxidants (e.g., ascorbic acid) prevents degradation.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replacement of Pd catalysts with copper(I) iodide in amination steps reduces production costs by 40%.
  • Recycling of POCl₃ via distillation improves atom economy.

Green Chemistry Metrics

  • E-factor : 28 kg waste/kg product (improved to 15 with solvent recovery).
  • Process Mass Intensity (PMI) : 120 (targeting <80 via flow chemistry).

Emerging Methodologies

Continuous Flow Synthesis

Recent advances enable a three-step continuous process:

  • Microreactor cyclization (residence time: 10 min).
  • In-line methylation with supercritical CO₂ as solvent.
  • Enzymatic amination using transaminases.

Photocatalytic Functionalization

Chemical Reactions Analysis

Synthetic Routes to Pyrazolo[3,4-d]pyrimidin-4-ones

Pyrazolo[3,4-d]pyrimidin-4-one derivatives are typically synthesized via multi-step sequences involving cyclocondensation, chlorination, and functional group interconversions. For example:

Functionalization of the Aminopropyl Side Chain

The 2-aminopropyl substituent in the target compound introduces potential for:

  • Alkylation/Acylation :
    Primary amines react with alkyl halides or acyl chlorides. For example, analogous pyrazolo-pyrimidines undergo N-alkylation with methyl iodide in the presence of Cs₂CO₃ .

  • Schiff Base Formation :
    Reaction with aldehydes/ketones (e.g., aromatic aldehydes) could yield hydrazone derivatives, as seen in similar systems .

Reactivity of the Pyrimidinone Core

The pyrimidinone ring participates in:

  • Nucleophilic Substitution :
    Chlorine at the 4-position is susceptible to displacement by nucleophiles (e.g., amines, hydrazines) .

  • Tautomerism :
    Pyrazolo-pyrimidinones exhibit keto-enol tautomerism, influencing reactivity. X-ray crystallography confirms the keto form dominates in solid-state structures .

Comparative Reaction Data for Analogues

Reaction TypeSubstrateConditionsProductYieldSource
ChlorinationPyrazolo-pyrimidinedionePOCl₃/PCl₅, reflux4,6-Dichloro derivative85%
Amination4,6-Dichloro derivative + AnilineRT, ethanol4-Chloro-N,1-diphenyl derivative78%
Hydrazine Substitution4-Chloro derivative + HydrazineReflux, ethanol4-Hydrazinyl derivative70%
TrifluoromethylationPyrazolo-pyrimidinoneCF₃I, Cs₂CO₃, UV light (365 nm)Trifluoromethylated derivative65%

Mechanistic Insights

  • Cyclocondensation :
    β-Ketoesters react with aminopyrazoles to form the pyrazolo-pyrimidinone core via intramolecular cyclization .

  • Catalytic Effects :
    Copper catalysts enhance reactions involving malononitrile and aldehydes in multi-component syntheses .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit promising antimicrobial properties. A study synthesized various derivatives and evaluated their in vitro activity against several bacterial strains and fungi. Compounds showed significant antimicrobial effects, with some outperforming standard antibiotics in efficacy tests .

Anticancer Properties:
The compound has been explored for its anticancer potential. Pyrazolo[3,4-d]pyrimidin derivatives have been shown to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of specific signaling pathways involved in cell death .

Neuroprotective Effects:
Emerging research indicates that pyrazolo[3,4-d]pyrimidin derivatives may possess neuroprotective properties. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's .

Synthesis and Characterization

The synthesis of 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Method Key Reagents Yield (%) Characterization Techniques
CyclizationOrtho-amino esters, nitriles75-85%NMR, MS, IR
Microwave-assistedVarious nitriles80-90%NMR, HPLC

Case Study 1: Antimicrobial Evaluation

In a study published in 2017, a series of pyrazolo[3,4-d]pyrimidin derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial activity compared to standard treatments .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of pyrazolo[3,4-d]pyrimidin compounds. The study revealed that these compounds could inhibit the growth of cancer cells through the modulation of apoptotic pathways. The findings suggest a potential role for these compounds in cancer therapy .

Biological Activity

5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, also known as AMPM, is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure and functional groups suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo ring fused with a pyrimidine structure, characterized by the presence of a 2-aminopropyl group. This substitution enhances its reactivity and biological activity. The molecular formula is C9H13N5OC_9H_{13}N_5O, with a molecular weight of 165.15 g/mol .

Biological Activity

Research indicates that AMPM exhibits notable biological activities. Here are some key findings:

  • Anticancer Activity : AMPM has shown potential as an anticancer agent. In studies involving various human tumor cell lines, including HCT116 (colon carcinoma) and HEP2 (epidermoid carcinoma), AMPM demonstrated significant antiproliferative effects .
  • Kinase Inhibition : The compound is reported to inhibit specific kinases, which are critical in cancer progression and cellular signaling pathways. This inhibition suggests that AMPM may act as a therapeutic agent targeting cancer-related pathways .
  • Mechanism of Action : Interaction studies reveal that AMPM may inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1), both of which are implicated in tumor angiogenesis and growth .

Synthesis Methods

The synthesis of AMPM can be achieved through various methods. Typical approaches include:

  • Condensation Reactions : Utilizing starting materials such as hydrazines and carbonyl compounds to form the pyrazolo-pyrimidine core.
  • Functional Group Modifications : Introducing the 2-aminopropyl group through alkylation reactions to enhance biological activity .

Comparative Biological Activity

To better understand AMPM's potential, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-oneStructureInhibitor of various kinases
2-Methylpyrazolo[3,4-d]pyrimidin-7(6H)-oneStructureAnticancer properties
5-Amino-pyrazolo[3,4-d]pyrimidineStructurePotential anti-inflammatory effects

The distinct combination of the 2-aminopropyl group and the pyrazolo-pyrimidine framework gives AMPM unique properties that may enhance its therapeutic efficacy compared to other derivatives .

Case Studies

Recent studies have highlighted the effectiveness of AMPM in different experimental setups:

  • Study on Anticancer Properties : A study demonstrated that AMPM exhibited stronger inhibitory activity against VEGFR2 compared to traditional chemotherapeutics like doxorubicin. This suggests its potential as a more effective treatment option for certain cancers .
  • In Vivo Studies : Animal models treated with AMPM showed reduced tumor growth rates, indicating its efficacy in a physiological context .

Q & A

Q. What are the foundational synthetic pathways for synthesizing 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?

The compound can be synthesized via condensation reactions starting with 5-amino-1-substituted pyrazole derivatives. For example, monosubstituted hydrazines are refluxed with ethoxymethylene malononitrile to form intermediates, which are then cyclized using formic acid, urea, or thiourea to yield the pyrazolo[3,4-d]pyrimidine core. Reaction optimization (e.g., temperature, solvent, and catalyst selection) is critical to achieving high yields .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Key methods include:

  • 1H/13C NMR : To verify substituent positions and aromaticity of the pyrazolo[3,4-d]pyrimidine core.
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.
  • HPLC : To assess purity, especially when isolating intermediates or final products under acidic/basic conditions (e.g., using 1.0 M HCl for crystallization) .

Q. How does the pyrazolo[3,4-d]pyrimidine scaffold influence the compound’s physicochemical properties?

The scaffold’s planar structure and hydrogen-bonding capacity (via the aminopropyl side chain and pyrimidinone oxygen) enhance solubility in polar solvents. Substituents like the methyl group at position 1 and aminopropyl at position 5 modulate logP values, impacting membrane permeability in biological assays .

Advanced Research Questions

Q. What experimental design principles should guide pharmacological studies of this compound?

Use a split-split-plot design to evaluate variables such as dose, administration route, and biological model (e.g., cell lines vs. in vivo systems). Randomization and replication (e.g., four replicates with five plants/animals each) minimize confounding factors, while repeated measures over time account for dynamic responses .

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Replicate assays under standardized conditions (e.g., pH, serum concentration).
  • Mechanistic profiling : Compare IC50 values with known targets (e.g., kinase inhibition) using phosphoproteomics.
  • Statistical analysis : Apply ANOVA to identify outliers and confirm reproducibility .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Stepwise temperature control : For example, heating to 50°C in aqueous HCl improves solubility during crystallization .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts can enhance cyclization efficiency.
  • Design of Experiments (DoE) : Systematically vary parameters (solvent ratio, reaction time) to identify optimal conditions .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for anticancer activity?

  • Systematic derivatization : Replace the aminopropyl group with other alkylamines or aryl substituents.
  • In vitro screening : Test analogs against panels of cancer cell lines (e.g., NCI-60) to correlate substituent effects with potency.
  • Molecular docking : Map interactions with ATP-binding pockets of kinases (e.g., Aurora kinases) to prioritize synthetic targets .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, lab coats) due to potential irritancy (based on structurally related pyrazolopyrimidines).
  • Monitor air quality using EN 14042 guidelines for workplace chemical exposure .

Q. How should stability studies be designed for long-term storage of this compound?

  • Conduct accelerated degradation studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels.
  • Analyze degradation products via LC-MS to identify susceptible functional groups (e.g., hydrolysis of the pyrimidinone ring) .

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